molecular formula C11H23NO3 B13396110 (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate CAS No. 17083-22-6

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate

Cat. No.: B13396110
CAS No.: 17083-22-6
M. Wt: 217.31 g/mol
InChI Key: BCCSSBZYBJTLHZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate is an organic compound commonly used in organic synthesis, particularly in the field of peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. This reaction is carried out in the presence of an organic solvent and under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butyl chloroformate as a reagent is common due to its effectiveness in introducing the tert-butyl group .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amino acid derivatives .

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, allowing for the selective deprotection of the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate is unique due to its specific structure, which provides stability and selectivity in protecting amine groups during synthesis. Its ability to be easily removed under mild conditions makes it highly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCSSBZYBJTLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329843, DTXSID301225349
Record name (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-22-6, 48067-24-9
Record name O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17083-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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